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Compound of Interest

Compound Name: Isomannide

Cat. No.: B3422123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,4:3,6-
dianhydro-D-mannitol, also known as isomannide, and its derivatives. Due to the limited
availability of crystallographic data for the parent molecule, this guide focuses on well-
characterized derivatives, providing a foundational understanding for researchers in medicinal
chemistry, materials science, and drug development.

Introduction

1,4:3,6-dianhydro-D-mannitol is a rigid, chiral bicyclic diol derived from D-mannitol. Its unique
V-shaped structure, consisting of two fused tetrahydrofuran rings, makes it a valuable chiral
building block in asymmetric synthesis and for the development of novel polymers and
pharmaceutical agents.[1][2] The stereochemistry of the two hydroxyl groups, both in the endo
position, influences its reactivity and interaction with other molecules.[3] Understanding the
precise three-dimensional arrangement of atoms through X-ray crystallography is paramount
for designing new molecules with specific biological activities or material properties.

While the crystal structure of the parent 1,4:3,6-dianhydro-D-mannitol is not readily available in
public databases, several of its derivatives have been crystallized and their structures
determined. This guide will focus on a key derivative, 1,4:3,6-dianhydro-D-mannitol 2,5-
(hydrogen phosphate), for which crystallographic data has been deposited with the Cambridge
Crystallographic Data Centre (CCDC).[2]
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Crystallographic Data

The crystallographic data provides a quantitative description of the molecule's geometry in the
solid state. The following tables summarize the key crystallographic parameters for a derivative
of 1,4:3,6-dianhydro-D-mannitol.

Crystal Data and Structure Refinement for 1,4:3,6-

Parameter Value

CCDC Deposition Number 241796[2]

Empirical Formula C6H906P

Formula Weight 208.10

Crystal System Orthorhombic

Space Group P212121

a (A) Data not available in search results
b (A) Data not available in search results
c (A Data not available in search results
a(°) 90

B () 920

y () 920

Volume (A3) Data not available in search results
z Data not available in search results

Density (calculated) (Mg/m?3)

Data not available in search results

Absorption Coefficient (mm~1)

Data not available in search results

F(000)

Data not available in search results

R-factor

Data not available in search results

Data-to-parameter ratio

Data not available in search results
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Note: Specific unit cell dimensions and other refinement parameters were not available in the
provided search results. Researchers are encouraged to retrieve the full crystallographic
information file (CIF) from the Cambridge Crystallographic Data Centre (--INVALID-LINK--)
using the deposition number 241796 for a complete dataset.

Selected Bond Lengths and Angles for 1,4:3,6-

Bond Length (A)

P—O(5) 1.4680(11)

Other bond lengths Data not available in search results
Angle (®)

O(5)—P—0(1) Data not available in search results
Other bond angles Data not available in search results

Note: The referenced publication mentions a table with selected bond lengths and angles, but
the full table was not accessible through the search results.

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis,
crystallization, X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization

Synthesis of 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate):

This derivative can be synthesized through the phosphorylation of 1,4:3,6-dianhydro-D-
mannitol with phosphorus oxychloride in the presence of triethylamine, followed by hydrolysis.

Crystallization:
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Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a
saturated solution or by vapor diffusion. For the phosphate derivative, recrystallization from
water yielded the desired product. The choice of solvent is crucial and often requires screening
of various solvent systems.

X-ray Diffraction Data Collection and Structure
Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure of small molecules. The general workflow is as follows:

o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is
recorded as the crystal is rotated. This is typically done at low temperatures (e.g., 100 K) to
minimize thermal motion of the atoms.

o Data Processing: The raw diffraction data is processed to yield a set of indexed reflections
with their intensities.

 Structure Solution: The initial atomic positions are determined from the diffraction data using
direct methods or Patterson methods.

» Structure Refinement: The atomic model is refined against the experimental data to improve
the fit between the calculated and observed structure factors. This process yields the final
atomic coordinates, bond lengths, and bond angles.

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Caption: A generalized workflow for the determination of the crystal structure of a small
molecule.

Potential Biological Signhaling Pathway of a Derivative

While 1,4:3,6-dianhydro-D-mannitol itself is not directly implicated in specific signaling
pathways based on the available data, its dinitrate derivative, isosorbide dinitrate, is a well-
known vasodilator. Its mechanism of action involves the release of nitric oxide (NO), which
activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate
(cGMP) and subsequent smooth muscle relaxation.
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Caption: Signaling pathway of isosorbide dinitrate, a derivative of 1,4:3,6-dianhydro-D-
mannitol.

Applications in Drug Development and Research

The rigid scaffold of 1,4:3,6-dianhydro-D-mannitol makes it an attractive starting material for the
synthesis of a wide range of molecules with potential therapeutic applications. For example,
derivatives have been investigated for their antimicrobial activity. Its use as a chiral auxiliary
can guide the stereoselective synthesis of drug candidates. Furthermore, it is utilized in
pharmaceutical formulations as a stabilizer and bulking agent. The crystallographic data of its
derivatives is crucial for understanding structure-activity relationships and for the rational
design of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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